Cas no 2228777-70-4 (3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid)

3-(4-{(tert-Butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid is a specialized intermediate in organic synthesis, featuring a tert-butoxycarbonyl (Boc)-protected amine and a methoxy-substituted butanoic acid moiety. Its structural complexity makes it valuable for peptide and pharmaceutical research, particularly in constructing conformationally constrained analogs. The Boc group ensures selective deprotection under mild acidic conditions, while the cyclohexyl and methoxy substituents contribute to steric and electronic modulation. This compound is suited for applications requiring controlled reactivity and stability, such as medicinal chemistry or asymmetric synthesis. Its well-defined functional groups facilitate precise derivatization, making it a versatile building block for advanced molecular design.
3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid structure
2228777-70-4 structure
商品名:3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
CAS番号:2228777-70-4
MF:C17H31NO5
メガワット:329.431745767593
CID:6586053
PubChem ID:165620542

3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
    • 3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
    • 2228777-70-4
    • EN300-1874319
    • インチ: 1S/C17H31NO5/c1-16(2,3)23-15(21)18-12-9-7-11(8-10-12)17(4,5)13(22-6)14(19)20/h11-13H,7-10H2,1-6H3,(H,18,21)(H,19,20)
    • InChIKey: ZOKKMRWPRKYMPO-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(=O)O)C(C)(C)C1CCC(CC1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 329.22022309g/mol
  • どういたいしつりょう: 329.22022309g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 419
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1874319-0.25g
3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
2228777-70-4
0.25g
$1525.0 2023-09-18
Enamine
EN300-1874319-2.5g
3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
2228777-70-4
2.5g
$3249.0 2023-09-18
Enamine
EN300-1874319-10g
3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
2228777-70-4
10g
$7128.0 2023-09-18
Enamine
EN300-1874319-0.1g
3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
2228777-70-4
0.1g
$1459.0 2023-09-18
Enamine
EN300-1874319-1.0g
3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
2228777-70-4
1g
$1658.0 2023-06-03
Enamine
EN300-1874319-10.0g
3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
2228777-70-4
10g
$7128.0 2023-06-03
Enamine
EN300-1874319-0.05g
3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
2228777-70-4
0.05g
$1393.0 2023-09-18
Enamine
EN300-1874319-0.5g
3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
2228777-70-4
0.5g
$1591.0 2023-09-18
Enamine
EN300-1874319-5.0g
3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
2228777-70-4
5g
$4806.0 2023-06-03
Enamine
EN300-1874319-1g
3-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2-methoxy-3-methylbutanoic acid
2228777-70-4
1g
$1658.0 2023-09-18

3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid 関連文献

3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acidに関する追加情報

3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid (CAS No. 2228777-70-4): An Overview

3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid (CAS No. 2228777-70-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of butanoic acid with a cyclohexyl ring and tert-butoxycarbonyl (Boc) protecting group. The unique structural features of this compound make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The cyclohexyl ring and the tert-butoxycarbonyl (Boc) protecting group are key structural elements that contribute to the compound's stability and reactivity. The cyclohexyl ring provides a rigid structure that can influence the conformational flexibility and binding properties of the molecule. The Boc group, on the other hand, is commonly used in organic synthesis to protect amino groups during multi-step reactions, ensuring that the desired functional groups remain intact until the final stages of synthesis.

Recent studies have highlighted the potential of 3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid in various biological contexts. One notable application is in the field of protein-protein interactions (PPIs). PPIs play a crucial role in many cellular processes, including signal transduction, gene regulation, and immune responses. Small molecules that can modulate these interactions are highly sought after for their therapeutic potential. Research has shown that this compound can effectively disrupt specific PPIs, making it a promising lead for drug discovery efforts.

In addition to its potential as a PPI modulator, 3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is involved in numerous diseases, including arthritis, asthma, and cardiovascular disorders. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. These findings suggest that it could be developed into a novel anti-inflammatory drug with fewer side effects compared to existing treatments.

The synthetic route to produce 3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid involves several well-established organic reactions. The synthesis typically begins with the formation of the cyclohexylamine derivative, followed by protection with tert-butoxycarbonyl chloride to form the Boc-protected amine. Subsequent steps include the introduction of the methoxy and methyl groups through alkylation reactions and the final carboxylic acid formation via oxidation. The overall synthetic strategy is designed to maximize yield and purity while minimizing side reactions.

The physicochemical properties of 3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid have also been extensively studied. It is a white crystalline solid with a molecular weight of approximately 361 g/mol. The compound exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays and pharmaceutical formulations. Its melting point is around 150°C, and it has a pKa value that allows it to exist as both an acid and its conjugate base under physiological conditions.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid in various therapeutic applications. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations, including phase II and III trials, which will provide more comprehensive data on its therapeutic potential.

In conclusion, 3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid (CAS No. 2228777-70-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its promising biological activities, make it an attractive candidate for further development into novel therapeutic agents. As research continues to advance, this compound is likely to play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd